molecular formula C6H3Br2NO2 B169743 1,3-Dibromo-2-nitrobenzene CAS No. 13402-32-9

1,3-Dibromo-2-nitrobenzene

Cat. No. B169743
CAS RN: 13402-32-9
M. Wt: 280.9 g/mol
InChI Key: HATHNBZPXBWLFB-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.90 g/mol . The IUPAC name for this compound is 1,3-dibromo-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached to it . The exact positions of these groups can be determined by the numbering in the compound’s name: the bromine atoms are attached at the 1st and 3rd positions, and the nitro group is at the 2nd position .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-nitrobenzene has a molecular weight of 280.90 g/mol and a monoisotopic mass of 278.85305 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 149 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Electron Attachment Studies

1,3-Dibromo-2-nitrobenzene has been examined alongside other nitrobenzene derivatives to understand temporary anion states and dissociative electron attachment processes. Studies have utilized electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS), revealing insights into the energies of electron attachment to π* molecular orbitals and the dissociation behaviors of molecular negative ions. These investigations contribute to a deeper understanding of the electronic structures and reactive properties of nitrobenzene derivatives, highlighting the role of halogen substitution in influencing dissociative electron attachment outcomes (Asfandiarov et al., 2007).

Crystallographic Insights

Research comparing the crystal structures of 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene has provided valuable insights into the impact of halogen atom size on nonbonded close contacts between molecules. These studies have illustrated how different halogen atoms affect the three-dimensional packing and intermolecular interactions within the crystal lattice, offering significant implications for the design and understanding of molecular materials. The findings underscore the intricate balance between covalent and non-covalent forces in dictating the structural and potentially functional properties of nitrobenzene derivatives (Bosch et al., 2022).

Photoreactivity and Derivative Synthesis

The synthesis and photoreactivity of nitrobenzene derivatives, including 1,3-dibromo-2-nitrobenzene, have been areas of active research. Investigations into the reactions of nitrobenzenes under various conditions, such as exposure to hydrobromic acid under irradiation, have yielded high yields of brominated aniline derivatives. These studies not only explore the fundamental aspects of nitrobenzene chemistry but also open pathways to novel synthetic strategies for functionalized aromatic compounds, which can be crucial for developing new materials, pharmaceuticals, and industrial chemicals (McIntyre et al., 2004).

Environmental and Catalytic Applications

Research into the environmental degradation of nitrobenzene and its derivatives, including studies on the reduction of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0), sheds light on potential applications in pollution remediation. These findings highlight the versatility of 1,3-dibromo-2-nitrobenzene and related compounds in environmental science, particularly in developing treatments for nitroaromatic pollutants in industrial wastewater. Such studies are critical for addressing environmental pollution and devising effective strategies for the cleanup of hazardous substances (Mantha et al., 2001).

Safety And Hazards

1,3-Dibromo-2-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

1,3-dibromo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATHNBZPXBWLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504741
Record name 1,3-Dibromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-nitrobenzene

CAS RN

13402-32-9
Record name 1,3-Dibromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonitrobenzene
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